Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
CAS No.: 930111-06-1
Cat. No.: VC3958316
Molecular Formula: C17H14F5NO2S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930111-06-1 |
|---|---|
| Molecular Formula | C17H14F5NO2S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 |
| Standard InChI Key | ZANIAEUMQOHKCJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 |
| Canonical SMILES | C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 |
Introduction
Chemical Identity and Structural Properties
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate belongs to the piperidine carboxylate family, distinguished by its fluorine-rich aromatic system and heterocyclic thiophene moiety. The molecular formula C₁₇H₁₄F₅NO₂S corresponds to a molecular weight of 391.4 g/mol, with a melting point range of 73–75°C . The compound’s IUPAC name, (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate, reflects its ester linkage between the piperidine-4-carboxylic acid and pentafluorophenol.
Structural Features
The piperidine ring adopts a chair conformation, with the thien-2-ylmethyl group substituting at the nitrogen atom. The pentafluorophenyl ester at the 4-position introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions. Thiophene contributes π-electron density, potentially facilitating interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄F₅NO₂S | |
| Molecular Weight | 391.4 g/mol | |
| Melting Point | 73–75°C | |
| Storage Conditions | Refrigerator (2–8°C) | |
| Purity | ≥97% |
Synthesis and Manufacturing
The synthesis of pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate involves multi-step organic reactions, typically starting with piperidine-4-carboxylic acid derivatives.
Optimization Challenges
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Fluorine Sensitivity: The pentafluorophenyl group requires anhydrous conditions to prevent hydrolysis .
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Stereochemical Control: While the compound is typically synthesized as a racemic mixture, chiral resolutions may be necessary for enantioselective applications .
Applications in Pharmaceutical Research
This compound’s structural complexity and fluorine content make it a promising candidate for drug development, particularly in antiviral and CNS-targeted therapies.
Biological Activity
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Antiviral Potential: Piperidine derivatives are known to inhibit viral proteases. Patent US7511145B2 highlights related compounds active against Flaviviridae viruses, suggesting possible mechanistic overlap .
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Blood-Brain Barrier Penetration: The lipophilic pentafluorophenyl group may enhance CNS bioavailability, a critical factor in neuropharmaceutical design .
Intermediate Utility
Pentafluorophenyl esters are widely used in peptide synthesis and prodrug strategies due to their leaving group properties. This compound could serve as a building block for:
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Fluorinated Prodrugs: Enhancing metabolic stability.
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Targeted Drug Delivery: Conjugating with antibodies or ligands via ester hydrolysis .
| Supplier | Purity | Packaging | Price (250 mg) |
|---|---|---|---|
| Apollo Scientific | 97% | 250 mg | €364 |
| Fluoropharm | 98% | Custom | Quote-based |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the thiophene or fluorine substituents to optimize pharmacokinetics.
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In Vivo Toxicity Profiling: Assessing long-term safety for preclinical development.
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Catalytic Applications: Exploring use in asymmetric synthesis as a chiral auxiliary .
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